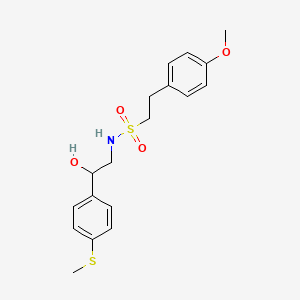

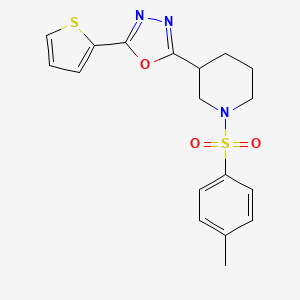

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide, also known as compound 1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a sulfonamide derivative that has been synthesized through a multi-step process, which will be discussed in detail below. The aim of

Scientific Research Applications

Preparation and Activity in Biochemical Systems

Research has shown that sulfonamide analogues, such as those investigated for activity in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum, offer insights into biochemical pathways critical for methane biosynthesis. Modifications to the sulfonamide structure can significantly impact its activity as substrates or inhibitors in enzymatic reactions, highlighting its potential utility in understanding and influencing biochemical pathways (Gunsalus, Romesser, & Wolfe, 1978).

Conformation and Assembly Influence

Structural modifications in arylsulfonamide compounds, such as the addition of methylene groups, have been shown to affect molecular conformation and crystal structure. This research underlines the importance of sulfonamide derivatives in the design of molecular assemblies and the development of materials with specific physical properties (de Castro et al., 2013).

Endothelin Antagonism for Therapeutic Applications

Sulfonamide derivatives have been explored for their therapeutic potential, particularly as endothelin antagonists. Such compounds show promise in treating conditions related to endothelin, such as cardiovascular diseases, by modulating the endothelin pathway and demonstrating significant in vivo activity (Murugesan et al., 1998).

Photodynamic Therapy for Cancer Treatment

The development of new sulfonamide derivatives substituted with zinc phthalocyanine groups has shown potential for applications in photodynamic therapy (PDT). These compounds exhibit high singlet oxygen quantum yields, making them suitable for use as Type II photosensitizers in the treatment of cancer. The ability to generate singlet oxygen efficiently is crucial for the effectiveness of PDT agents in inducing cell death in cancerous tissues (Pişkin, Canpolat, & Öztürk, 2020).

Ethylene Oligomerization Catalysts

Sulfonamide-based ligands have been synthesized and applied as catalysts in ethylene oligomerization processes. The design of these catalysts involves strategic structural modifications to improve their activity and selectivity in producing ethylene oligomers. This research highlights the role of sulfonamide derivatives in advancing polymer science and the development of new materials (Mote et al., 2021).

properties

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2-(4-methoxyphenyl)ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S2/c1-23-16-7-3-14(4-8-16)11-12-25(21,22)19-13-18(20)15-5-9-17(24-2)10-6-15/h3-10,18-20H,11-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTRKMFJOSRFLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CC=C(C=C2)SC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2693993.png)

![Ethyl 4-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-3-oxobutanoate](/img/structure/B2693996.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2693997.png)

![3-(2-methoxyethyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2693999.png)

![N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2694001.png)

![2-(5-methyl-3-oxo-7-(pyridin-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2694009.png)

![1-benzyl-4-{[2-(methylsulfanyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]methyl}pyrrolidin-2-one](/img/structure/B2694011.png)